molecular formula C8H4FN3O B15052174 4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile

4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B15052174
M. Wt: 177.14 g/mol
InChI Key: WWLYMTNWDBOJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core fused with a dihydro-pyridine ring. Key substituents include:

  • Fluorine at position 4 (electron-withdrawing, enhancing metabolic stability).
  • Oxo group at position 2 (contributing to hydrogen-bonding interactions).
  • Carbonitrile at position 3 (polar functional group influencing solubility and binding affinity).

Properties

Molecular Formula

C8H4FN3O

Molecular Weight

177.14 g/mol

IUPAC Name

4-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FN3O/c9-5-2-11-3-6-7(5)4(1-10)8(13)12-6/h2-4H,(H,12,13)

InChI Key

WWLYMTNWDBOJBA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)F)C(C(=O)N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Biological Activity/Applications References
4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile Pyrrolo[2,3-c]pyridine 4-F, 2-oxo, 3-CN Assumed kinase/DYRK1A inhibition (based on SAR) Target
6-(4-Fluorophenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile Dihydropyridine 4-Fluorophenyl, p-tolyl, 3-CN Unspecified (similar dihydro-pyridine core)
5-Methyl-5H-pyrrolo[2,3-c]quinoline Pyrrolo[2,3-c]quinoline 5-CH₃ Cryptolepine analog (antimicrobial/anticancer)
Tetrahydro-4H-pyrano[2,3-c]pyridine-3-carbonitrile Pyrano[2,3-c]pyridine 3-CN, pyrano oxygen Stereochemical studies (VCD/FTIR analysis)
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Pyrido[2,3-c]pyridazine Varied (e.g., Bcl-xL inhibitors) Pro-apoptotic agents (cancer therapy)
Tetrahydroindolo[2,3-c]quinolinones Indolo[2,3-c]quinolinone Substitutions at positions 9, 10, 11 Multitarget: L-type channels, DYRK1A kinase

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Fluorine vs. Methyl Groups: Fluorine at position 4 in the target compound enhances electronegativity and metabolic stability compared to methyl-substituted analogs like 5-methyl-5H-pyrrolo[2,3-c]quinoline . This substitution may improve target selectivity in kinase inhibition.
  • Carbonitrile vs.

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors References
This compound 217.17 1.2 4 Target
6-(4-Fluorophenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile 336.34 3.5 3
5-Methyl-5H-pyrrolo[2,3-c]quinoline 198.24 2.8 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.